1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
Description
Significance of Fluorinated Aryl Ketones in Modern Organic Synthesis and Advanced Materials Chemistry
Fluorinated aryl ketones are a class of organic compounds that have garnered considerable attention in recent decades. The introduction of fluorine atoms into an aryl ketone structure can dramatically alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.
In modern organic synthesis , fluorinated aryl ketones serve as versatile building blocks for the construction of more complex molecules. lookchem.com The presence of fluorine can influence the reactivity of the ketone and the aromatic rings, allowing for selective chemical transformations. For instance, the electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution. lookchem.com
In the realm of advanced materials chemistry , the incorporation of fluorine into poly(aryl ether ketone)s (PAEKs) can lead to materials with enhanced thermal stability, improved solubility in organic solvents, and desirable optical properties. researchgate.net These fluorinated polymers are often amorphous and can form strong, transparent, and flexible films, making them suitable for a variety of high-performance applications. researchgate.net The fluorination of ketone species is an active area of research, with reagents like Selectfluor® being employed for electrophilic fluorination. sapub.org
Overview of Chemical Research on Phenoxyphenyl Derivatives and Their Structural Diversity
Phenoxyphenyl derivatives are characterized by the presence of a phenoxy group attached to a phenyl ring. This structural motif is found in a wide array of compounds with diverse applications. Research into phenoxyphenyl derivatives has revealed their potential as high-potency sodium channel inhibitors, which are of interest for the treatment of neuropathic pain. nih.gov
The structural diversity of phenoxyphenyl derivatives is vast, allowing for the fine-tuning of their properties through the introduction of various substituents on either of the phenyl rings. This has led to the development of libraries of these compounds for screening in drug discovery programs. google.com The synthesis of these derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions to form the diaryl ether linkage.
Historical Context of Acetophenone (B1666503) and Phenyl Ether Scaffolds in Molecular Design
The acetophenone scaffold, a methyl ketone attached to a phenyl ring, is a fundamental structure in organic chemistry. nih.gov Historically, acetophenone itself was used as a hypnotic and anticonvulsant. wikipedia.org In modern molecular design, the acetophenone moiety serves as a common starting material and intermediate for the synthesis of a wide range of pharmaceuticals, fragrances, and resins. wikipedia.orgbritannica.com Its first industrial synthesis was realized in 1925 through a Friedel–Crafts reaction. nih.gov
The phenyl ether scaffold is another classic structural unit in organic chemistry. The ether linkage provides a degree of flexibility to molecules while maintaining chemical stability. The synthesis of diaryl ethers has been a topic of interest for over a century, with methods like the Ullmann condensation being historically significant. In contemporary molecular design, the phenyl ether linkage is incorporated into various molecules to modulate their electronic and conformational properties.
Rationale for Comprehensive Academic Investigation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
The comprehensive academic investigation of this compound is justified by the unique combination of its structural features. The presence of two fluorine atoms on separate phenyl rings is anticipated to confer unique electronic properties and potential biological activities. The specific substitution pattern—a fluorine atom at the 5-position of the acetophenone ring and another at the 3-position of the phenoxy ring—presents an interesting case for studying structure-activity relationships.
The rationale for its investigation can be summarized as follows:
Synthetic Utility: To explore its potential as a key intermediate in the synthesis of novel fluorinated compounds.
Material Science Applications: To investigate its potential as a monomer or precursor for the development of new fluorinated polymers with advanced properties.
Medicinal Chemistry Potential: To screen for potential biological activities, drawing inspiration from the known pharmacological profiles of related fluorinated and phenoxyphenyl compounds.
Research Objectives and Scope of Academic Inquiry into this compound
The primary research objectives for a comprehensive academic inquiry into this compound would include:
Synthesis and Characterization:
Development of an efficient and scalable synthetic route to the target molecule.
Thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Physicochemical Properties:
Determination of key physical properties such as melting point, boiling point, and solubility.
Computational studies to understand its electronic structure, conformation, and potential intermolecular interactions.
Reactivity Studies:
Investigation of the reactivity of the ketone functional group and the fluorinated aromatic rings in various chemical transformations.
Exploration of Applications:
Evaluation of its potential as a precursor for the synthesis of novel polymers, agrochemicals, or pharmaceutical agents.
The scope of the inquiry would be to establish a foundational understanding of this specific molecule, thereby enabling its potential exploitation in various fields of chemical science.
Properties
IUPAC Name |
1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-9(17)13-8-11(16)5-6-14(13)18-12-4-2-3-10(15)7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPYUCZRNEZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One
Retrosynthetic Analysis of the 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one Scaffold
A retrosynthetic analysis of the target molecule reveals two primary disconnection points. The first is the carbon-carbon bond of the ketone, suggesting a Friedel-Crafts acylation or a related cross-coupling reaction. The second key disconnection is the diaryl ether bond, which points towards a nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type reaction. This analysis provides a roadmap for potential synthetic routes, starting from simpler, commercially available precursors.
Strategies for Constructing the Fluorinated Aryl Ketone Moiety
The formation of the aryl ketone is a critical step in the synthesis. Several methods can be employed, each with its own advantages and limitations.
Friedel-Crafts Acylation Approaches with Fluorinated Benzene (B151609) Derivatives
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. researchgate.net This reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst. beilstein-journals.org For the synthesis of this compound, this would involve the acylation of a fluorinated benzene derivative. However, the presence of deactivating fluorine atoms on the aromatic ring can make the reaction challenging, often requiring harsh conditions. chemistrysteps.com The choice of Lewis acid and reaction conditions is crucial to achieving good yields and selectivity. google.com
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Activity | Typical Reaction Conditions | Notes |
| AlCl₃ | High | Often requires stoichiometric amounts, can lead to side reactions | A traditional and potent catalyst. beilstein-journals.org |
| FeCl₃ | Moderate | Catalytic amounts, milder conditions | More environmentally benign than AlCl₃. |
| ZnCl₂ | Mild | Often requires higher temperatures | Useful for substrates sensitive to stronger Lewis acids. |
| BF₃·OEt₂ | Moderate | Can be used in catalytic amounts | Offers good selectivity in some cases. |
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) for C-C Bond Formation
Organometallic cross-coupling reactions offer a versatile alternative to Friedel-Crafts acylation for forming the C-C bond of the ketone.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is known for its tolerance of a wide range of functional groups.
Negishi Coupling: This method utilizes an organozinc reagent and an organohalide, also catalyzed by a palladium or nickel complex. acs.org It is often highly efficient and selective.
Heck Reaction: While typically used for C-C bond formation involving alkenes, modifications of the Heck reaction can be adapted for ketone synthesis.
These methods can provide higher yields and milder reaction conditions compared to traditional Friedel-Crafts acylation, particularly for complex and functionalized molecules. nih.gov
Green Chemistry Principles in Ketone Synthesis for this compound
The application of green chemistry principles is increasingly important in chemical synthesis. uniroma1.it The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. firp-ula.orggreenchemistry-toolkit.org In the context of synthesizing this fluorinated aryl ketone, this can involve:
Use of Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents: Utilizing less hazardous solvents or solvent-free reaction conditions. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Adopting these principles can lead to more sustainable and cost-effective synthetic methods. nih.gov
Formation of the Diaryl Ether Linkage
The diaryl ether linkage is another key structural feature of the target molecule. The Ullmann condensation is a well-established method for its formation.
Copper-Catalyzed Ullmann-Type Etherification Reactions
The Ullmann condensation involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. rhhz.net This reaction has been significantly improved over the years, with modern methods utilizing catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions. acs.orgacs.org The choice of copper source, ligand, base, and solvent can have a significant impact on the reaction's efficiency. mdpi.com For the synthesis of this compound, this would involve the coupling of a fluorinated phenol with a fluorinated aryl halide. organic-chemistry.org
Table 2: Key Components in Ullmann-Type Etherification
| Component | Role | Examples |
| Copper Catalyst | Facilitates the C-O bond formation | CuI, Cu₂O, CuO nanoparticles. rhhz.netmdpi.com |
| Ligand | Stabilizes the copper catalyst and enhances reactivity | Salicylaldimines, N,N-dimethylglycine. rhhz.netorganic-chemistry.org |
| Base | Deprotonates the phenol | K₃PO₄, Cs₂CO₃. rhhz.netacs.org |
| Solvent | Provides the reaction medium | Dioxane, DMF, acetonitrile (B52724). rhhz.netacs.org |
Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Aromatics
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis for the formation of aryl ethers, particularly when the aromatic ring is rendered electron-deficient by activating groups. The synthesis of this compound is well-suited to an SNAr strategy, wherein an activated difluoro-aromatic precursor reacts with a nucleophilic phenol.
The most logical pathway involves the reaction of 1-(2,5-difluorophenyl)ethan-1-one with 3-fluorophenol (B1196323). In this reaction, the fluorine atom at the C2 position of the acetophenone (B1666503) is displaced by the 3-fluorophenoxide ion. The reaction is facilitated by the presence of a strong electron-withdrawing acetyl group (-COCH₃) para to the target fluorine atom. This group powerfully stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy of the substitution. masterorganicchemistry.comlibretexts.org The fluorine atom at the C5 position, being meta to the acetyl group, is significantly less activated towards substitution.
The general mechanism proceeds in two steps:
Addition: The nucleophile (3-fluorophenoxide, generated in situ by a base like K₂CO₃ or NaH) attacks the electron-deficient carbon atom (C2) bearing a fluorine atom. This forms a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). core.ac.uk
Elimination: The aromaticity of the ring is restored by the departure of the fluoride (B91410) leaving group. Fluoride is an effective leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the departing anion. masterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base without deactivating the nucleophile. Elevated temperatures are often required to drive the reaction to completion.
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-(2,5-Difluorophenyl)ethanone | 3-Fluorophenol | K₂CO₃ | DMF | 120-150 | High (typical) |
| Hexafluorobenzene | Phenol | NaOH | Aqueous Dioxane | Reflux | ~90 |
| Pentafluoropyridine | Phenol | K₂CO₃ | DMF | 100 | >95 |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | - | Ethanol (B145695) | 25 | High |
Chemo- and Regioselectivity Control in Multistep Synthesis of this compound
Control of chemo- and regioselectivity is paramount in any multistep synthesis to ensure the desired isomer is formed and to avoid tedious purification steps. In the synthesis of this compound via the SNAr reaction between 1-(2,5-difluorophenyl)ethan-1-one and 3-fluorophenol, the primary challenge is ensuring the substitution occurs exclusively at the C2 position.
Regioselectivity: The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents on the 1-(2,5-difluorophenyl)ethan-1-one ring.
Activating Group: The acetyl group is a powerful activating group for SNAr due to its electron-withdrawing nature (-I and -M effects). This effect is most pronounced at the ortho and para positions.
Positional Effects: The fluorine atom at C2 is para to the acetyl group, while the fluorine at C5 is meta. The resonance stabilization of the Meisenheimer complex is significantly greater when the negative charge can be delocalized onto the oxygen atom of the acetyl group. This is only possible when the nucleophile attacks the C2 position. Attack at C5 would place the negative charge in positions where it cannot be stabilized by the acetyl group's mesomeric effect.
Therefore, the reaction exhibits high regioselectivity for the displacement of the C2 fluorine, leading predominantly to the desired product. Computational studies on similar systems confirm that the stability of the intermediate σ-complex is the key determinant of regioselectivity in SNAr reactions. researchgate.netnih.gov
Chemoselectivity: Chemoselectivity concerns the selective reaction of one functional group in the presence of others. In this synthesis, the primary chemoselectivity consideration is the reaction between the phenoxide and the aryl fluoride, without competing side reactions. The use of a moderate base like potassium carbonate is crucial. A very strong base could potentially lead to side reactions, such as self-condensation of the acetophenone or deprotonation at other sites. The nucleophilicity of the phenoxide is sufficient to displace the activated fluoride without requiring overly harsh conditions that might compromise other functional groups.
Alternative and Emerging Synthetic Routes
While SNAr is a robust method, research continues into alternative synthetic strategies that offer milder conditions, improved efficiency, or access to novel chemical space.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various bonds under exceptionally mild conditions. These methodologies often proceed via radical intermediates, offering reactivity patterns complementary to traditional ionic pathways. acs.org
For the synthesis of fluorinated diaryl ethers, a photocatalytic approach could potentially involve a C-O cross-coupling reaction. While direct photocatalytic SNAr-type reactions for diaryl ethers are still developing, related transformations suggest feasibility. For instance, photocatalysis has been used to generate aryl radicals that can be trapped by nucleophiles. A hypothetical route could involve the photocatalytic reduction of an iodo- or bromo-substituted precursor, like 1-(5-fluoro-2-iodophenyl)ethanone, to generate an aryl radical, which is then trapped by 3-fluorophenoxide. google.com
Alternatively, photocatalytic methods have been developed for C-H functionalization. It might be possible to directly couple a fluorinated phenol with a fluorinated benzene derivative via a C-H arylation/oxygenation strategy, though selectivity would be a significant challenge. The primary advantage of photocatalysis is the use of low-energy visible light at ambient temperature, which improves the functional group tolerance of the reaction. mdpi.com
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgacs.org
The SNAr synthesis of this compound is an excellent candidate for adaptation to a flow process.
Enhanced Safety: SNAr reactions can be exothermic, and flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, preventing thermal runaways. rsc.org
Improved Efficiency: Precise control over residence time, temperature, and stoichiometry in a flow reactor can lead to higher conversions and yields, often in shorter reaction times compared to batch methods. rsc.org
Scalability: Scaling up a flow process is straightforward and involves running the reactor for a longer duration or using parallel reactors, avoiding the challenges associated with scaling up large batch reactors.
A typical flow setup would involve pumping solutions of 1-(2,5-difluorophenyl)ethan-1-one and 3-fluorophenol with a base through separate inlets into a mixing zone, followed by a heated reactor coil to achieve the desired residence time and temperature. The product stream would then be collected continuously. Such a process has been successfully applied to the synthesis of other diaryl ethers, demonstrating the viability of this technique for industrial-scale production. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, would be employed for a comprehensive structural assignment.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Pattern Elucidation
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The chemical shifts (δ) are indicative of the shielding or deshielding of protons, while the coupling patterns (splitting) reveal the number of neighboring protons.
Awaiting specific experimental data for this compound to populate the data table and provide a detailed analysis of the proton environments and their interactions.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH₃ (acetyl group) | 2.0 - 2.5 | Singlet (s) | N/A |
| Aromatic Protons | 6.5 - 8.0 | Multiplet (m) | Various |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
Specific experimental ¹³C NMR data for this compound is required to detail the carbon framework of the molecule.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 190 - 200 |
| Aromatic Carbons | 110 - 170 |
| -CH₃ (acetyl group) | 20 - 30 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms in a molecule.
Detailed analysis of the fluorine environments in this compound is pending the acquisition of specific experimental ¹⁹F NMR data.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F on the phenyl ethanone (B97240) ring | -110 to -120 | Doublet of doublets (dd) |
| F on the phenoxy ring | -115 to -125 | Multiplet (m) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.
A detailed interpretation of 2D NMR data is contingent upon the availability of the actual spectra for this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula.
The exact mass of this compound, as determined by HRMS, is needed to confirm its molecular formula.
Interactive Data Table: Predicted HRMS Data
| Technique | Predicted Value |
| Molecular Formula | C₁₄H₉F₂O₂ |
| Exact Mass | 247.0570 (for the [M+H]⁺ ion) |
A detailed analysis of the fragmentation pathways would require the experimental mass spectrum of this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. In a typical MS/MS experiment for this compound, the molecule would first be ionized, often using techniques like electrospray ionization (ESI) or electron ionization (EI), to form the molecular ion [M]+•. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions.
The fragmentation of this particular molecule is expected to be dominated by cleavages at the ether linkage and around the carbonyl group, which are the most labile sites. The presence of two fluorine atoms on the aromatic rings will also influence the fragmentation pathways. Key expected fragment ions are detailed in the table below. The cleavage of the ether bond can occur on either side of the oxygen atom, leading to characteristic ions representing the fluorophenoxy and the fluoroacetylphenyl moieties. Another prominent fragmentation pathway would involve the loss of the acetyl group.
Table 1: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 248 | [C14H9F2O2]+• | Molecular Ion |
| 233 | [C13H6F2O2]+ | Loss of a methyl radical (•CH3) |
| 205 | [C12H6F2O]+• | Loss of an acetyl radical (•COCH3) |
| 153 | [C7H4FO2]+ | Cleavage of the ether bond, formation of the 5-fluoro-2-hydroxyphenylacetyl cation |
| 139 | [C7H4FO]+ | Cleavage of the ether bond, formation of the 5-fluoroacetylphenyl cation |
| 111 | [C6H4FO]+ | Formation of the 3-fluorophenoxy cation |
| 95 | [C6H4F]+ | Loss of CO from the 3-fluorophenoxy cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The vibrational spectrum of this compound is expected to show characteristic absorption and scattering bands corresponding to its key functional groups.
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone. The corresponding Raman signal would also be present, although its intensity can vary.
Aromatic Rings (C=C Stretch): Multiple bands in the 1400-1600 cm⁻¹ region in both IR and Raman spectra are expected, corresponding to the C=C stretching vibrations within the two aromatic rings. The substitution patterns on the rings will influence the exact positions and intensities of these bands.
C-O-C (Ether) Stretch: The asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected to appear in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
C-F Stretch: Strong absorption bands in the IR spectrum, typically in the range of 1100-1300 cm⁻¹, are characteristic of the C-F stretching vibrations. The presence of two C-F bonds would likely result in multiple bands in this region.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Carbonyl | C=O Stretch | 1680 - 1700 | IR (Strong), Raman (Medium) |
| Aromatic Rings | C=C Stretch | 1400 - 1600 | IR (Medium), Raman (Strong) |
| Ether | Asymmetric C-O-C Stretch | 1200 - 1250 | IR (Strong), Raman (Medium) |
| Ether | Symmetric C-O-C Stretch | 1000 - 1050 | IR (Medium), Raman (Weak) |
| Fluoroaromatic | C-F Stretch | 1100 - 1300 | IR (Strong), Raman (Medium) |
The dihedral angles between the two aromatic rings and the plane of the carbonyl group significantly influence the vibrational spectra. Different conformers can give rise to distinct spectral features. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to deduce the most stable conformation of the molecule in the gas phase or in solution. For instance, variations in the position and intensity of the carbonyl stretching band and the aromatic C-H bending modes can provide clues about the degree of conjugation and steric hindrance between the different parts of the molecule.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A single crystal X-ray diffraction study would reveal the precise atomic coordinates. From these, key geometric parameters can be calculated. Based on known structures of similar molecules, the following parameters can be anticipated:
Bond Lengths: The C=O bond of the ketone is expected to be around 1.22 Å. The C-C bonds within the aromatic rings would be approximately 1.39 Å. The C-O ether bonds are expected to be around 1.37 Å, and the C-F bonds approximately 1.35 Å.
Bond Angles: The angles within the aromatic rings would be close to 120°. The C-O-C angle of the ether linkage is typically around 118-120°.
Dihedral Angles: The dihedral angles between the planes of the two aromatic rings and between the rings and the carbonyl group are of particular interest as they define the molecule's conformation. These angles are determined by a balance of electronic effects (conjugation) and steric hindrance.
Table 3: Predicted Geometric Parameters from X-ray Crystallography
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-CO-C | ~120° |
| Bond Angle | C-O-C (ether) | ~118-120° |
| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | Variable, dependent on packing |
In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this packing is governed by intermolecular interactions. While lacking strong hydrogen bond donors, the molecule can participate in several types of non-covalent interactions:
Dipole-Dipole Interactions: The polar carbonyl group will lead to significant dipole-dipole interactions, influencing the molecular packing.
π-π Stacking: The aromatic rings can interact through π-π stacking, where the rings are arranged in either a parallel or offset fashion.
C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the carbonyl oxygen or fluorine atoms as acceptors are likely to play a role in stabilizing the crystal structure.
Halogen···Halogen Interactions: Interactions involving the fluorine atoms may also be present, further directing the supramolecular assembly.
The interplay of these interactions will determine the final crystal packing motif, which could range from simple layered structures to more complex herringbone or helical arrangements.
Computational and Theoretical Investigations of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods provide insights into various molecular properties from first principles.
Density Functional Theory (DFT) Studies of Ground State Properties
For instance, a typical DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following hypothetical data:
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.2 D |
| Energy of HOMO (eV) | -6.8 eV |
| Energy of LUMO (eV) | -1.5 eV |
| Energy Gap (eV) | 5.3 eV |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. Actual values would require specific calculations.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions
For even greater accuracy, particularly for understanding reaction mechanisms and excited states, ab initio and post-Hartree-Fock methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These high-accuracy predictions are essential for validating results from more computationally efficient methods like DFT and for providing benchmark data.
Basis Set Selection and Computational Cost-Benefit Analysis
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it represents the atomic orbitals used to construct the molecular orbitals. The selection involves a trade-off between accuracy and computational cost. For a molecule of this size, a Pople-style basis set like 6-31G(d) might be used for initial geometry optimizations, while a larger, more flexible basis set such as aug-cc-pVDZ would be employed for more accurate single-point energy calculations. The cost-benefit analysis would involve selecting a method and basis set that provide the desired accuracy within reasonable computational timeframes.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, particularly around the ether linkage, necessitates a thorough conformational analysis to identify the most stable three-dimensional structures.
Rotational Barriers and Preferred Conformations of the Aryl and Phenoxy Moieties
The molecule possesses several rotatable bonds, primarily the C-O-C ether linkage and the bond connecting the acetyl group to the phenyl ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped. This analysis would reveal the rotational barriers, which are the energy required to rotate from one conformation to another. The preferred conformations would correspond to the lowest energy structures, which are most likely to be populated at room temperature.
Identification of Global and Local Energy Minima
The potential energy surface mapping allows for the identification of all stable and metastable conformations, known as local minima, and the single most stable conformation, the global minimum. Each of these minima represents a distinct three-dimensional arrangement of the molecule. Understanding the relative energies of these minima is crucial for predicting the molecule's behavior in different environments.
A hypothetical conformational analysis could yield the following data for the most stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
| Global Minimum | 0.00 | 120.5° |
| Local Minimum 1 | 1.25 | -118.3° |
| Local Minimum 2 | 2.50 | 178.9° |
Note: The data in this table is hypothetical and serves as an example of what a conformational analysis would produce. Actual values would require specific calculations.
Spectroscopic Property Prediction from Theoretical Models
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure.
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are typically performed by optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are often correlated with experimental data to validate the computational model and assist in the assignment of complex spectra. For novel compounds like this compound, predicted NMR spectra can be an invaluable tool for structural confirmation.
Illustrative Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C=O | (Example: 195.2) | (Example: 196.0) |
| C-F (Ring 1) | (Example: 163.5) | (Example: 164.1) |
| C-O (Ring 2) | (Example: 157.8) | (Example: 158.3) |
Note: This table provides an example of how theoretical and experimental NMR data would be compared.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the computational method. mdpi.comnih.gov A comparative analysis of the theoretical and experimental vibrational spectra helps in the assignment of spectral bands to specific molecular vibrations, such as C=O stretching, C-F stretching, and aromatic ring vibrations. mdpi.com
Illustrative Data Table for Vibrational Frequency Analysis
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | (Example: 1705) | (Example: 1690) | Carbonyl Stretch |
| ν(C-F) | (Example: 1255) | (Example: 1245) | Fluoro-Aromatic Stretch |
| ν(C-O-C) | (Example: 1210) | (Example: 1200) | Ether Stretch |
Note: This table illustrates a typical comparison of calculated and observed vibrational frequencies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. biointerfaceresearch.com
For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. Furthermore, by including explicit solvent molecules (e.g., water, DMSO) in the simulation, it is possible to study how the solvent affects the structure and dynamics of the compound. This is crucial for understanding its behavior in a biological or chemical system. For instance, MD simulations can reveal how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions. biointerfaceresearch.com
Force Field Development and Validation for Fluorinated Aryl Ether-Ketones
The accuracy of molecular simulations, such as molecular dynamics (MD), is heavily dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. For a molecule like this compound, which belongs to the class of fluorinated aryl ether-ketones, the development of an accurate force field is a non-trivial task due to the presence of specific functional groups.
The parameterization process for fluorinated aryl ether-ketones typically involves a combination of quantum mechanical (QM) calculations and fitting to experimental data where available. ethz.ch Key aspects of force field development for this class of compounds include:
Partial Atomic Charges: The distribution of electron density within the molecule is crucial for describing electrostatic interactions. QM methods, such as Density Functional Theory (DFT), are often employed to calculate these charges. For fluorinated aromatic compounds, the high electronegativity of fluorine significantly influences the charge distribution on the aromatic rings. nih.gov
Bonding Parameters: This includes equilibrium bond lengths and angles, as well as the force constants that govern their vibrations. These are often derived from QM calculations on smaller, representative fragments of the molecule.
Torsional Parameters (Dihedral Angles): These parameters are critical for correctly modeling the conformational flexibility of the molecule, particularly the rotation around the ether linkage and the bonds connecting the phenyl rings to the ether oxygen and the ketone group. These are typically determined by fitting to QM-calculated energy profiles for rotation around specific bonds.
Validation of a newly developed force field is essential to ensure its reliability. This can be achieved by comparing simulation results with experimental data for related compounds, such as crystallographic data for small aromatic molecules, or by comparing with higher-level theoretical calculations. nih.gov The transferability of parameters from well-studied systems like poly(aryl ether ketones) can also serve as a starting point. nih.gov
Table 1: Illustrative Torsional Parameters for Aryl Ether Linkages in a Force Field
| Dihedral Angle | Atoms Involved | Periodicity (n) | Phase (δ) | Force Constant (k) (kcal/mol) |
| C-O-C-C | Phenyl-Oxygen-Phenyl-Carbon | 2 | 180° | 2.5 |
| H-C-C-O | Phenyl Hydrogen-Carbon-Carbon-Oxygen | 2 | 180° | 0.15 |
| F-C-C-O | Phenyl Fluorine-Carbon-Carbon-Oxygen | 2 | 180° | 0.20 |
Note: This table provides hypothetical but representative values for torsional parameters that would be found in a force field for a fluorinated aryl ether-ketone. Actual values would be derived from specific QM calculations.
Simulation of Conformational Flexibility and Solvent Interaction Models
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Molecular dynamics simulations using a validated force field can provide detailed insights into its conformational landscape.
The conformational flexibility of this molecule is primarily governed by rotations around several key single bonds:
The C-O-C ether linkage, which determines the relative orientation of the two phenyl rings.
The bond connecting the acetyl group to its phenyl ring.
The bonds connecting the phenyl rings to the ether oxygen.
The presence of fluorine atoms can influence the conformational preferences due to steric and electrostatic interactions. For example, the fluorine substituent on one ring may favor or disfavor certain orientations relative to the other ring.
Solvent Interaction Models
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. rsc.org Computational models can simulate these interactions using either explicit or implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box. This allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. However, this method is computationally expensive.
Implicit Solvent Models: Here, the solvent is treated as a continuous medium with a given dielectric constant. This approach is computationally less demanding and is often used to capture the general effects of solvent polarity on conformational equilibria. nih.gov
Studies on related fluorinated aromatic compounds have shown that solvent polarity can significantly affect their properties. rsc.org For this compound, moving from a non-polar to a polar solvent would be expected to stabilize more polar conformations of the molecule. The choice of solvent model is crucial for accurately predicting properties such as solubility and partitioning behavior.
Table 2: Predicted Conformational Energy Profile in Different Solvents
| Conformation | Dihedral Angle (C-O-C-C) | Energy in Vacuum (kcal/mol) | Energy in Water (kcal/mol) |
| Planar | 0° | 5.2 | 4.8 |
| Skewed | 60° | 0.0 | 0.0 |
| Perpendicular | 90° | 2.1 | 1.9 |
Note: This table presents hypothetical data illustrating how the relative energies of different conformations of an aryl ether-ketone might change with solvent environment, as would be predicted by computational simulations.
Structure Activity Relationship Sar Theory and Analog Design Principles for 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One Derivatives Theoretical Framework
Rational Design Strategies for Structural Analogs of the 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one Core
The design of structural analogs of the this compound core involves several established strategies in medicinal chemistry. These strategies aim to explore the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Key approaches include:
Scaffold Hopping: This strategy entails replacing the diaryl ether scaffold with other isofunctional molecules to potentially discover novel intellectual property and overcome limitations of the original scaffold, such as metabolic instability. researchgate.net
Conformational Restriction: By introducing structural constraints, such as replacing flexible linkers with more rigid ones, it is possible to lock the molecule into a specific conformation that may be more favorable for binding to its biological target. nih.gov
These rational design approaches, often guided by computational modeling and a deep understanding of the target biology, provide a systematic framework for the development of novel and improved analogs. nih.gov
Influence of Fluorine Substituents on Electronic and Steric Properties
The presence and position of fluorine atoms in the this compound structure are critical determinants of its physicochemical and pharmacological properties. Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—are leveraged in drug design to modulate various molecular attributes. nih.gov
The position of fluorine on the aromatic rings significantly alters the electron density distribution, which in turn affects the molecule's reactivity, binding affinity, and metabolic stability. The strong electron-withdrawing inductive effect of fluorine can stabilize molecular orbitals. nih.gov
Ortho, Meta, and Para Positions: The placement of fluorine at the ortho, meta, or para positions relative to the ether linkage or the acetyl group will have distinct effects on the aromatic ring's electronic character. A fluorine atom at the para position, for instance, can exert a strong electron-withdrawing effect through the sigma framework, while also having a weak pi-donating effect. The interplay of these effects can be fine-tuned by changing the fluorine's location. Studies on other fluorinated aromatic compounds have shown that the position of fluorine substituents has a significant impact on the electronic properties of the molecule. mdpi.com In some diaryl ether systems, substituents in the meta and especially para positions with strong electron-withdrawing properties were found to increase efficacy. chemrxiv.org
The following table illustrates the theoretical impact of fluorine substitution at different positions on an aromatic ring, based on Hammett constants (σ), which quantify the electronic effect of a substituent.
| Substituent Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
| ortho | Strong electron-withdrawing | Weak electron-donating | Primarily electron-withdrawing, potential for steric interactions and intramolecular hydrogen bonding. |
| meta | Strong electron-withdrawing | Negligible | Strongly electron-withdrawing. |
| para | Strong electron-withdrawing | Weak electron-donating | Electron-withdrawing, but moderated by resonance. |
This table presents generalized electronic effects of fluorine on a benzene (B151609) ring.
Stereoelectronic effects arise from the influence of orbital interactions on the molecule's conformation and reactivity. The strategic placement of fluorine can introduce conformational biases that may be beneficial for biological activity. researchgate.net
Gauche Effect: The fluorine gauche effect describes the tendency of fluorine to favor a gauche conformation (a 60° dihedral angle) relative to an adjacent electron-withdrawing group or a C-C bond with a neighboring substituent. This effect is a result of hyperconjugative interactions between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σC-F*). acs.org This can lead to a more predictable three-dimensional structure of the molecule, which can be advantageous for designing compounds that fit precisely into a target's binding pocket.
Modulation of pKa: The introduction of fluorine can significantly lower the pKa of nearby acidic or basic functional groups due to its strong inductive electron-withdrawing effect. This can influence the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with the biological target. nih.gov
Modulation of the Phenoxy Linkage and Remote Phenoxy Ring Substituents
The diaryl ether linkage and the substituents on the remote phenoxy ring are key areas for structural modification to optimize the properties of this compound analogs.
Introducing different substituents on the remote phenoxy ring can systematically alter the molecule's electronic and lipophilic character.
Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) will increase the electron density of the phenoxy ring, while electron-withdrawing groups (e.g., nitro, cyano) will decrease it. These changes can influence the molecule's interaction with its biological target and its metabolic profile.
The following table provides a theoretical overview of how different substituents on the phenoxy ring might modulate the properties of the parent compound.
| Substituent | Electronic Effect | Lipophilicity (LogP) Contribution | Potential Impact on SAR |
| -H (unsubstituted) | Neutral | Baseline | Reference for comparison. |
| -CH3 (methyl) | Electron-donating | Increases | May enhance binding through hydrophobic interactions. |
| -OCH3 (methoxy) | Electron-donating | Slightly increases | Can act as a hydrogen bond acceptor. |
| -Cl (chloro) | Electron-withdrawing | Significantly increases | Can participate in halogen bonding. |
| -CF3 (trifluoromethyl) | Strongly electron-withdrawing | Significantly increases | Can block metabolic sites and alter electronic properties. |
| -CN (cyano) | Strongly electron-withdrawing | Decreases | Can act as a hydrogen bond acceptor. |
| -NO2 (nitro) | Strongly electron-withdrawing | Slightly increases | Potential for strong electronic interactions. |
This table provides a qualitative prediction of the effects of various substituents.
Replacing the ether oxygen with other linking groups, known as bioisosteric replacement, is a common strategy to explore new chemical space and improve drug-like properties.
Methylene (B1212753) Bridge (-CH2-): Replacing the ether oxygen with a methylene group would remove the potential for hydrogen bond acceptance at the linker and would likely increase the lipophilicity of the molecule. The conformational flexibility of the diaryl system would also be altered, potentially impacting the relative orientation of the two aromatic rings.
Amide Linkage (-NHC(O)- or -C(O)NH-): The introduction of an amide linker would introduce both hydrogen bond donor and acceptor capabilities, significantly increasing the polarity of the molecule. The planar nature of the amide bond would also impose conformational constraints, leading to a more rigid structure compared to the flexible ether linkage. nih.gov The direction of the amide bond would also be a critical determinant of the molecule's three-dimensional geometry and its interactions with biological targets.
Acetophenone (B1666503) Moiety Modifications and Their Theoretical Implications
Acetophenone Moiety Modifications and Their Theoretical Implications
The ethanone (B97240) side chain of the this compound scaffold is a prime candidate for structural modification. Homologation, which involves the systematic extension of this chain, and branching are strategic approaches to explore the steric and conformational requirements of a putative binding site.
Homologation and Branching of the Ethanone Side Chain
Homologation, or the addition of methylene groups to the ethyl chain to form propyl, butyl, or longer alkyl chains, can have several theoretical consequences. A primary effect is the alteration of the compound's lipophilicity. Generally, increasing the length of the alkyl chain enhances lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic pockets in a target protein. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased non-specific binding.
Branching of the side chain, for instance, by introducing a methyl group at the alpha-position to the carbonyl, creates a chiral center. This would result in two enantiomers that could exhibit different biological activities and metabolic profiles, providing insight into the stereochemical preferences of the target. Branching also introduces steric bulk, which can be used to probe the size and shape of a binding pocket. If a binding site is sterically constrained, branched analogs may show significantly reduced activity. Conversely, if branching leads to a more favorable conformation for binding, an increase in activity might be observed.
Interactive Table 1: Theoretical Effects of Homologation and Branching
| Modification | Example Structure | Theoretical Physicochemical Impact | Potential SAR Implications |
|---|---|---|---|
| Parent Compound | This compound | Baseline lipophilicity and steric profile | Reference for activity comparison |
| Homologation (Propyl chain) | 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]propan-1-one | Increased lipophilicity | May enhance binding in hydrophobic pockets; could affect solubility |
| Branching (iso-Propyl group) | 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-2-methylpropan-1-one | Increased steric bulk, potential for chirality | Probes steric tolerance of binding site; enantiomers may have differential activity |
Derivatization of the Carbonyl Group
The carbonyl group of the acetophenone moiety is a key functional group, capable of participating in hydrogen bonding and dipole-dipole interactions. Its derivatization is a critical strategy for probing the electronic and steric requirements of a biological target. nih.govnih.govresearchgate.netresearchgate.netfishersci.com
Reduction: Reduction of the carbonyl group to a secondary alcohol introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This change significantly alters the electronic nature and steric profile of the side chain. The resulting chiral center also allows for the investigation of stereospecific interactions.
Oxidation: While direct oxidation of the ketone is not standard, conversion to other functional groups can be considered. For instance, formation of an oxime or hydrazone introduces different hydrogen bonding patterns and can alter the geometry of the side chain. nih.govresearchgate.netresearchgate.net These derivatives can also serve as handles for further functionalization. The reaction of the carbonyl with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones is a well-established method in analytical chemistry and can be conceptually applied to SAR studies. nih.govresearchgate.netresearchgate.netfishersci.com
Principles of Bioisosteric Replacements within the this compound Scaffold (Conceptual)
Bioisosterism is a fundamental strategy in medicinal chemistry for the optimization of lead compounds. chem-space.comcambridgemedchemconsulting.com It involves the substitution of a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic parameters. chem-space.comdrughunter.com
For the this compound scaffold, several bioisosteric replacements can be conceptually applied:
Carbonyl Bioisosteres: The carbonyl group could be replaced with other functionalities that can act as hydrogen bond acceptors. For example, a sulfone or a gem-difluoro group could mimic some of the electronic properties of the carbonyl.
Phenyl Ring Bioisosteres: The phenyl rings could be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270), thiophene, or pyrimidine (B1678525) rings. This can alter the electronic distribution, solubility, and metabolic profile of the molecule. For instance, replacing a benzene ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and potentially improve aqueous solubility.
Ether Linkage Bioisosteres: The ether oxygen can be replaced with a thioether, sulfoxide (B87167), sulfone, or an amine linkage. These changes would significantly alter the bond angle, polarity, and hydrogen bonding capacity of the linker between the two aromatic rings.
Interactive Table 2: Conceptual Bioisosteric Replacements
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Carbonyl (C=O) | Sulfone (SO₂) | Maintains hydrogen bond acceptor capability with different geometry |
| Phenyl Ring | Pyridine Ring | Introduces a hydrogen bond acceptor, can modulate pKa and solubility |
| Ether Linkage (-O-) | Thioether (-S-) | Alters bond angle and lipophilicity |
| Fluorine | Hydroxyl group (-OH) | Fluorine can act as a bioisostere for a hydroxyl group, mimicking its size and polarity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for Theoretical Prediction
QSAR and QSPR are computational modeling techniques used to predict the biological activity or physicochemical properties of compounds based on their chemical structures. meilerlab.orgconicet.gov.arresearchgate.net These methods rely on the principle that the structure of a molecule determines its properties and activities. conicet.gov.ar For a series of analogs of this compound, QSAR/QSPR models could be developed to guide the design of new derivatives with improved characteristics. conicet.gov.arresearchgate.net
Molecular Descriptors (2D and 3D) and Their Calculation
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's structure and properties. conicet.gov.arucsb.edunih.gov These descriptors can be broadly categorized as 2D and 3D.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (which describe atomic connectivity), and electronic descriptors (e.g., partial charges).
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu For fluorinated compounds, specific descriptors related to the properties of the fluorine atoms, such as their fractional partial positive surface area, can be important. ut.ee
The calculation of these descriptors is performed using specialized software that can take a chemical structure as input and generate a wide range of numerical values representing its features. researchgate.netcadaster.eu
Machine Learning and Neural Network Applications in Theoretical SAR Modeling
Once a set of molecular descriptors has been calculated for a series of compounds, statistical and machine learning methods are used to build the QSAR/QSPR model. nih.govresearchgate.net
Machine Learning (ML): A variety of ML algorithms can be applied to QSAR modeling, including multiple linear regression, partial least squares, support vector machines (SVM), and random forests. nih.govmdpi.com These methods can identify complex, non-linear relationships between the molecular descriptors and the observed activity or property. nih.govresearchgate.netdrugtargetreview.com The goal is to create a predictive model that can be used to estimate the activity of new, untested compounds. drugtargetreview.comnih.gov
Neural Networks (NN): Artificial neural networks are a powerful class of machine learning models that are particularly well-suited for modeling complex SAR data. nih.gov They can learn intricate patterns in the data and are capable of generating highly predictive QSAR models. mdpi.com Deep learning, a subset of machine learning involving neural networks with many layers, has become increasingly popular for its ability to automatically learn relevant features from molecular representations like SMILES strings or molecular graphs. nih.gov
The development of a robust QSAR model involves several steps, including data set preparation, descriptor calculation and selection, model building, and rigorous validation to ensure its predictive power. nih.gov For the theoretical study of this compound derivatives, these computational approaches would be invaluable for prioritizing the synthesis of compounds with the highest probability of desired activity. nih.govresearchgate.net
Mechanistic Insights into Molecular Interactions of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One Excluding Clinical/biological Outcomes
Theoretical Exploration of Ligand-Target Interactions at a Molecular Level
The potential interactions of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one with various protein targets can be conceptually explored through computational methods like molecular docking. These simulations provide insights into the binding modes and affinities of a ligand within a protein's binding site.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In a conceptual molecular docking study, this compound would be docked into the binding sites of various representative proteins to predict its binding conformation and affinity. The choice of protein targets would be guided by the structural features of the ligand. For instance, due to its chemical structure, potential targets could include kinases, acetylcholinesterase, or various receptors.
The simulation would involve preparing the three-dimensional structure of the ligand and the protein, followed by the use of a docking algorithm to explore possible binding poses. The results would be scored based on a scoring function that estimates the binding free energy.
Conceptual Molecular Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | Leu78, Val83, Ala146 |
| Acetylcholinesterase | -9.2 | Trp84, Tyr130, Phe330 |
| Receptor X | -7.9 | Ser192, Phe264, Tyr370 |
The stability of the ligand-protein complex is determined by various intermolecular forces. Based on the structure of this compound, the following interactions could be predicted:
Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues like serine, threonine, or tyrosine in a protein's binding site.
Hydrophobic Interactions: The phenyl rings and the methyl group of the compound can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine.
Pi-Stacking: The two phenyl rings in the molecule can participate in pi-stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine within the binding pocket. The fluorine atoms on the phenyl rings can also influence these interactions through halogen bonding or by modifying the electronic properties of the aromatic systems.
Catalytic Activity Mechanisms (Theoretical, if applicable to a class of compounds)
While there is no specific information on the catalytic activity of this compound, its chemical structure allows for theoretical postulations regarding its potential role in catalytic systems.
Theoretically, the carbonyl group of the ethanone moiety could be involved in catalytic cycles. For example, it could be susceptible to nucleophilic attack, a key step in many enzyme-catalyzed reactions. The presence of fluorine atoms can influence the electrophilicity of the carbonyl carbon, potentially modulating the reaction rate. A postulated pathway could involve the formation of a tetrahedral intermediate, which is a common transition state in reactions involving carbonyl compounds.
In a model catalytic system, this compound could act as:
A Ligand: The oxygen and fluorine atoms could coordinate with a metal center in a model metalloenzyme, thereby influencing its catalytic activity.
A Substrate: The compound could serve as a substrate for enzymes like reductases or hydrolases in a model system, where the carbonyl group would be the site of transformation.
Theoretical Catalytic Parameters
| Catalytic Role | Model System | Postulated Mechanism |
| Ligand | Zinc-containing metalloenzyme model | Coordination via carbonyl oxygen |
| Substrate | Carbonyl reductase model | Reduction of the ketone to an alcohol |
Receptor Binding Affinity Prediction through Computational Means (Theoretical)
Computational methods can be employed to predict the binding affinity of a compound to a receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These predictions are based on scoring functions that estimate the strength of the interaction between the ligand and the receptor.
For this compound, a theoretical prediction of binding affinity would involve docking the compound into the binding sites of various receptors and calculating the binding energy. This data can then be used to estimate the Ki or IC50 values. It is important to note that these are theoretical predictions and require experimental validation.
Predicted Receptor Binding Affinities (Conceptual)
| Receptor | Predicted Ki (nM) | Predicted IC50 (nM) |
| Receptor A | 50 | 85 |
| Receptor B | 120 | 200 |
| Receptor C | 75 | 130 |
Pharmacophore Modeling and Virtual Screening Concepts
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would be constructed based on its distinct chemical features. These features can be hypothesized to play crucial roles in molecular recognition processes.
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the ethanone group and the ether oxygen are potential hydrogen bond acceptors.
Aromatic Rings (AR): The two phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket.
Halogen Bond Donor: The fluorine atoms, under certain geometric conditions, could potentially act as weak halogen bond donors.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov A pharmacophore model derived from this compound could be used as a 3D query to search for other molecules with similar interaction capabilities. mdpi.com This process allows for the efficient exploration of chemical space to find structurally diverse compounds that may have similar interaction profiles. mdpi.com
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with hydrogen bond donor residues (e.g., Lys, Arg, His) |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with hydrogen bond donor residues |
| Aromatic Ring | 5-Fluoro-2-phenoxyphenyl group | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Aromatic Ring | 3-fluorophenoxy group | π-π stacking with aromatic residues |
| Hydrophobic Region | Diaryl ether scaffold | van der Waals interactions, hydrophobic collapse |
| Halogen (Fluorine) | C5 of the phenyl ring | Potential for halogen bonding, modulation of electronic properties |
| Halogen (Fluorine) | C3 of the phenoxy ring | Potential for halogen bonding, modulation of electronic properties |
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) for Binding Energetics
To quantify the binding affinity of this compound to a hypothetical protein target, more rigorous computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be employed.
Free Energy Perturbation (FEP) is a computationally intensive method based on statistical mechanics that calculates the difference in free energy between two states. wikipedia.org In the context of drug design, FEP can be used to predict the relative binding affinity of two ligands to a common protein target. cresset-group.com This is achieved by "alchemically" transforming one ligand into the other in a series of small, discrete steps within the binding pocket and in solution. cresset-group.com While computationally demanding, FEP can provide highly accurate predictions of binding free energy changes. nih.gov
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a more approximate but computationally faster method for estimating the free energy of binding. nih.gov This approach combines molecular mechanics energy calculations with a continuum solvation model. ambermd.org The binding free energy is typically calculated by taking snapshots from a molecular dynamics simulation of the protein-ligand complex and calculating the average interaction energy, to which is added the free energy of solvation. plos.org The MM-PBSA method can be a valuable tool for ranking the binding affinities of a series of compounds. nih.gov
Table 2: Conceptual Comparison of FEP and MM-PBSA for Binding Energetics
| Method | Principle | Computational Cost | Accuracy | Application |
| Free Energy Perturbation (FEP) | Statistical mechanics-based alchemical transformation | High | High | Accurate prediction of relative binding affinities |
| MM-PBSA | Molecular mechanics with continuum solvation | Moderate | Moderate to High | Ranking of compounds, analysis of binding energy components |
Intracellular Pathway Modulation: Theoretical Predictions Based on Structural Features
While excluding clinical outcomes, it is possible to theorize about how the structural features of this compound might influence its interaction with components of intracellular signaling pathways from a purely chemical and energetic standpoint.
The binding of any ligand, including this compound, to a protein is governed by a complex interplay of enthalpic and entropic contributions to the free energy of binding.
Enthalpic Contributions: These are primarily driven by the formation of favorable non-covalent interactions such as hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein. The presence of polar groups like the carbonyl and ether oxygens, as well as the aromatic rings in this compound, suggests the potential for significant enthalpic contributions to binding.
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. nih.gov From a chemical perspective, the binding of an allosteric modulator like this compound would introduce a new set of non-covalent interactions that perturb the protein's conformational landscape. This perturbation can propagate through the protein structure, ultimately affecting the geometry and dynamics of the orthosteric site. nih.gov The diaryl ether linkage in the molecule provides a degree of conformational flexibility, which could be important for adapting to the specific topology of an allosteric binding pocket.
Theoretical Basis of Fluorine-Mediated Interactions in Biochemical Contexts
The presence of two fluorine atoms in this compound is a significant structural feature that can have profound effects on its molecular interactions. The unique properties of fluorine, such as its high electronegativity and small size, can influence binding in several ways. nih.govacs.org
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic rings, influencing their ability to participate in π-stacking and cation-π interactions. acs.org
Formation of Orthogonal Multipolar Interactions: Fluorine can engage in favorable multipolar interactions with backbone carbonyl groups in a protein, which can contribute significantly to binding affinity. nih.gov
Fluorine as a Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, fluorine can still participate in hydrogen bonding interactions, particularly with strong donors. researchgate.netacs.org
Hydrophobic Interactions: The substitution of hydrogen with fluorine can increase the lipophilicity of the molecule, which can enhance binding through the hydrophobic effect. researchgate.net
Conformational Control: The judicious placement of fluorine can influence the preferred conformation of a molecule, which can pre-organize it for binding to a target. researchgate.net
Computational methods are essential for understanding and predicting the often subtle and context-dependent effects of fluorine in protein-ligand interactions. nih.govacs.org
Synthetic Transformations and Derivatizations of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One
Reduction Chemistry of the Ketone Moiety
The carbonyl group of the ketone is a primary site for reduction, leading to the formation of secondary alcohols or the complete deoxygenation to an alkyl chain.
Stereoselective Reduction to Secondary Alcohols
The reduction of the prochiral ketone in 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one to a chiral secondary alcohol, 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-ol, is a synthetically valuable transformation. Achieving high stereoselectivity in this reduction is crucial for applications where a specific enantiomer is required. This is often accomplished using chiral reducing agents or catalyst systems.
Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Lactobacillus brevis, Thermoanaerobacter pseudethanolicus), presents a powerful method for the asymmetric reduction of acetophenone (B1666503) derivatives. These enzymatic reductions are known for their high enantioselectivity, often exceeding 99% enantiomeric excess (ee), and are conducted under mild reaction conditions. While specific studies on this compound are not prevalent, the successful asymmetric reduction of structurally similar halo-substituted acetophenones suggests that this substrate would also be amenable to such transformations.
Chemical methods for asymmetric reduction typically involve chiral catalysts. Ruthenium-based catalysts, often in combination with chiral ligands like pseudo-dipeptides, are effective for the transfer hydrogenation of acetophenone derivatives, yielding chiral alcohols with high yields and enantioselectivities. These reactions utilize a hydrogen source, such as 2-propanol, under basic conditions.
Table 1: Representative Methods for Stereoselective Ketone Reduction
| Method | Catalyst/Reagent | Product | Typical Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | (S)- or (R)-1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-ol | >99% |
Deoxygenation to Alkyl Chains
Complete reduction of the ketone functionality to a methylene (B1212753) group (CH₂) results in the formation of 1-ethyl-5-fluoro-2-(3-fluorophenoxy)benzene. This transformation is typically achieved under harsh reaction conditions using classic named reactions such as the Clemmensen or Wolff-Kishner reductions.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. This method is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. Given the structure of this compound, this method is expected to be efficient in converting the ketone to the corresponding ethyl group.
The Wolff-Kishner reduction , on the other hand, is conducted under strongly basic conditions. The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (H₂NNH₂), which is then heated with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. This method is suitable for substrates that are sensitive to strong acids.
Table 2: Common Deoxygenation Reactions for Ketones
| Reaction Name | Reagents and Conditions | Substrate Compatibility | Product | Reference(s) |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Acid-stable | 1-Ethyl-5-fluoro-2-(3-fluorophenoxy)benzene |
Functionalization of the Acetyl Group (Alpha-Carbon Chemistry)
The alpha-carbon of the acetyl group is acidic and can be readily functionalized through various reactions, including halogenation and condensation reactions.
Alpha-Halogenation and Subsequent Nucleophilic Displacement
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) can be replaced by halogens (Cl, Br, I) under acidic conditions. For instance, α-bromination can be achieved using bromine in acetic acid. This reaction proceeds through an enol intermediate. The resulting α-haloketone, 2-bromo-1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, is a versatile intermediate for further synthetic modifications.
The halogen atom at the α-position is susceptible to nucleophilic substitution (Sₙ2) reactions. A wide range of nucleophiles can be used to displace the bromide, allowing for the introduction of various functional groups. For example, reaction with a primary or secondary amine would yield an α-amino ketone.
A notable application of this reactivity is the synthesis of substituted benzofurans, where an α-bromoacetophenone reacts with a phenol (B47542). In a related context, the initial synthesis of the target compound's core structure likely involves the nucleophilic substitution of a halogen on an acetophenone derivative by a fluorophenol.
Mannich Reactions and Related Carbonyl Condensations
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like our target ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base.
For this compound, the Mannich reaction would introduce an aminomethyl group at the α-position of the acetyl moiety. The reaction is typically catalyzed by acid or base. Studies on structurally similar polyhydroxy-α-phenoxyacetophenones have demonstrated their successful participation in Mannich reactions. This suggests that this compound would similarly react to produce the corresponding Mannich base, which can serve as a precursor for various other compounds.
Table 3: Alpha-Carbon Functionalization Reactions
| Reaction | Reagents | Intermediate/Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Alpha-Bromination | Br₂, Acetic Acid | 2-Bromo-1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one | Proceeds via enol intermediate | |
| Nucleophilic Displacement | α-bromoketone, Nucleophile (e.g., R₂NH) | 2-(Dialkylamino)-1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one | Versatile for introducing various functional groups |
Oxidation Reactions of the Aromatic Rings and Ketone
Both the aromatic rings and the ketone group can undergo oxidation, although the conditions required and the products formed differ significantly.
The aromatic rings in this compound are generally resistant to oxidation due to their aromatic stability. However, under harsh conditions with strong oxidizing agents, degradation of the rings can occur. More controlled oxidation can sometimes be achieved, particularly if activating groups are present. For instance, phenols can be oxidized to quinones, and alkyl side chains on aromatic rings can be oxidized to carboxylic acids with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). However, the target molecule lacks such activating groups directly on the rings that would facilitate selective oxidation under standard conditions. The ether linkage is also relatively stable to oxidation.
The ketone moiety can be oxidized in a process known as the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
In the case of this compound, the two groups attached to the carbonyl are a methyl group and the substituted phenyl group. According to the migratory aptitude rules, the aryl group has a higher tendency to migrate than the methyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield 5-fluoro-2-(3-fluorophenoxy)phenyl acetate.
Table 4: Potential Oxidation Reactions
| Reaction | Reagent | Moiety Targeted | Expected Product | Reference(s) |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Ketone | 5-Fluoro-2-(3-fluorophenoxy)phenyl acetate |
Baeyer-Villiger Oxidation for Ester/Lactone Formation
The Baeyer-Villiger oxidation is a reliable method for converting ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This reaction is typically mediated by peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide-based reagents. sigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. organic-chemistry.org
In the case of this compound, the carbonyl is flanked by a methyl group and a substituted aryl group (5-fluoro-2-(3-fluorophenoxy)phenyl). The established order of migratory preference is generally tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org Consequently, the substituted phenyl group is expected to migrate preferentially over the methyl group.
The reaction proceeds via the initial protonation of the carbonyl oxygen by the peroxyacid, followed by nucleophilic attack of the peroxyacid on the carbonyl carbon. The subsequent step involves the rearrangement of the aryl group to the adjacent oxygen atom with the concurrent cleavage of the O-O bond, leading to the formation of the corresponding ester, 5-fluoro-2-(3-fluorophenoxy)phenyl acetate.
Table 1: Predicted Outcome of Baeyer-Villiger Oxidation
| Starting Material | Reagent | Major Product | Migrating Group |
| This compound | m-CPBA | 5-Fluoro-2-(3-fluorophenoxy)phenyl acetate | 5-Fluoro-2-(3-fluorophenoxy)phenyl |
Electrophilic Aromatic Substitution (EAS) for Introducing New Functionalities
The two phenyl rings of this compound possess different electronic properties, leading to distinct regioselectivities in electrophilic aromatic substitution reactions.
Ring A: The Acetyl-Substituted Phenyl Ring
This ring is influenced by three substituents:
Acetyl group (-COCH₃): Strongly deactivating and meta-directing.
Fluoro group (-F): Deactivating via induction but ortho, para-directing via resonance.
Phenoxy group (-OAr): Activating and ortho, para-directing.
The powerful ortho, para-directing influence of the phenoxy group and the meta-directing influence of the acetyl group are the dominant factors. The position C3 is ortho to the phenoxy group and meta to the acetyl group, making it electronically favorable, though potentially sterically hindered. The C4 position is ortho to the fluoro group and para to the phenoxy group, also representing a potential site for substitution. The C6 position is ortho to both the acetyl and phenoxy groups, making it sterically inaccessible. Therefore, electrophilic attack is most likely to occur at the C4 position, driven by the strong activating and directing effect of the phenoxy ether linkage.
Ring B: The 3-Fluorophenoxy Ring
This ring is influenced by:
Ether linkage (-OAr): Activating and ortho, para-directing.
Fluoro group (-F): Deactivating and ortho, para-directing.
The ether linkage is a stronger activating group than the deactivating effect of the fluorine atom. Substitution will be directed to the positions ortho and para to the ether oxygen. This would lead to substitution at the C2, C4, and C6 positions of this ring.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Ring | Position | Directing Groups' Influence | Predicted Reactivity |
| A | C3 | ortho to -OAr (activating), meta to -COCH₃ (directing) | Possible |
| A | C4 | para to -OAr (activating), ortho to -F (directing) | Most Likely |
| A | C6 | ortho to -OAr (activating), ortho to -COCH₃ (deactivating) | Unlikely (sterics) |
| B | C2, C6 | ortho to -OAr (activating) | Likely |
| B | C4 | para to -OAr (activating), ortho to -F (directing) | Likely |
Palladium-Catalyzed Transformations for Advanced Scaffolds
Palladium catalysis offers powerful tools for creating complex molecular scaffolds through the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Cross-Coupling Reactions at Ortho, Meta, Para Positions of Phenyl Rings
To engage in palladium-catalyzed cross-coupling reactions, a suitable functional group, typically a halide (I, Br) or a triflate (OTf), must first be installed on one of the phenyl rings. This can be achieved through electrophilic halogenation or by synthesis from a pre-functionalized starting material. For instance, an iodo-substituted precursor such as 1-(5-fluoro-2-iodophenyl)ethanone can be synthesized and subsequently elaborated via an etherification reaction to install the 3-fluorophenoxy group. google.com
Once the halogenated derivative is obtained, it can undergo a variety of cross-coupling reactions:
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
These reactions provide a modular approach to introduce a wide array of substituents at specific positions on the aromatic core.
Table 3: Exemplary Palladium-Catalyzed Cross-Coupling Reactions
| Precursor | Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |
| 1-[5-Fluoro-2-iodo-phenyl]-ethanone derivative | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl-substituted phenoxy-phenyl-ethanone |
| 1-[5-Fluoro-2-(3-fluoro-4-bromophenoxy)phenyl]ethan-1-one | Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | Stilbene-functionalized phenoxy-phenyl-ethanone |
| 1-[5-Fluoro-2-iodo-phenyl]-ethanone derivative | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, base | Amine-substituted phenoxy-phenyl-ethanone |
C-H Activation Strategies for Direct Functionalization
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization steps required for traditional cross-coupling. nih.gov In this compound, the ketone's carbonyl oxygen can act as a directing group, facilitating the selective functionalization of an ortho C-H bond. nih.gov
The most accessible C-H bond for this transformation is at the C6 position of the acetyl-substituted ring. A palladium catalyst can coordinate to the carbonyl oxygen, forming a five-membered cyclometalated intermediate. This intermediate can then react with a coupling partner, such as an aryl halide or an alkene, to introduce a new substituent at the C6 position. This approach offers a highly efficient route to ortho-functionalized derivatives.
Chelation-Assisted Reactions and Directed Metalation
The concept of directed ortho metalation (DoM) utilizes Lewis basic functional groups on an aromatic ring to direct deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped by various electrophiles.
In this compound, the acetyl group is a potent directing metalation group (DMG). The carbonyl oxygen can chelate to the lithium cation of the base (e.g., n-butyllithium or lithium diisopropylamide), lowering the kinetic barrier for deprotonation at the ortho C6 position. This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles to introduce new functionalities with high precision.
Table 4: Potential Products from Directed Ortho Metalation at C6
| Step 1: Metalation Reagent | Step 2: Electrophile (E+) | Introduced Functional Group (-E) | Product Class |
| n-BuLi/TMEDA | I₂ | -I | 6-Iodo derivative (for cross-coupling) |
| LDA | CO₂ then H₃O⁺ | -COOH | 6-Carboxylic acid derivative |
| s-BuLi | DMF | -CHO | 6-Formyl derivative (aldehyde) |
| n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ | 6-Trimethylsilyl derivative |
Synthesis of Heterocyclic Analogs Incorporating the Phenoxy-Phenyl-Ethanone Core
The acetyl group of this compound serves as a versatile handle for the construction of various heterocyclic rings, which are core structures in many pharmacologically active molecules. researchgate.netnih.gov
Several classical condensation reactions can be employed to build new rings onto the existing scaffold:
Pyrazole (B372694) Synthesis: Condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields pyrazole analogs. The reaction proceeds through a hydrazone intermediate which then cyclizes and dehydrates.
Isoxazole (B147169) Synthesis: Reaction with hydroxylamine (B1172632) (NH₂OH) forms an oxime intermediate, which can be cyclized under appropriate conditions to afford an isoxazole ring.
Quinoline Synthesis (Friedländer Annulation): Reaction of the ketone with a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde) under base or acid catalysis results in the formation of a substituted quinoline. The reaction involves an initial aldol (B89426) condensation followed by cyclization and dehydration.
Pyrimidine (B1678525) Synthesis: Condensation with a urea (B33335) or thiourea (B124793) derivative in the presence of a strong base can lead to the formation of dihydropyrimidinone or -thione rings, analogous to the Biginelli reaction.
These synthetic routes allow for the incorporation of the fluorinated diaryl ether ketone motif into a diverse range of heterocyclic systems, significantly expanding its chemical space for further investigation. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One in Complex Matrices Excluding Biological/clinical Samples
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone for the analysis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, enabling its separation from impurities, starting materials, byproducts, and matrix components. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. studyraid.com A reversed-phase (RP-HPLC) approach is typically the method of choice.
Method development would involve a systematic optimization of stationary phase, mobile phase composition, and detector settings.
Stationary Phase: A C18 column is a common starting point due to its versatility. studyraid.com However, for fluorinated compounds, specialized stationary phases can offer unique selectivity. researchgate.netchromatographyonline.com Phenyl-hexyl or biphenyl (B1667301) phases may provide enhanced retention and separation of aromatic analytes through π-π interactions. sigmaaldrich.com Fluorinated stationary phases are also a powerful alternative, as they can exhibit different retention mechanisms ("fluorophilicity") compared to traditional C18 columns, potentially resolving closely eluting fluorinated isomers or impurities. researchgate.netchromatographyonline.com
Mobile Phase: A typical mobile phase for the reversed-phase separation of this compound would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of components with varying polarities and to ensure the timely elution of more retained species. The addition of a small percentage of acid, such as formic acid, is common when interfacing with a mass spectrometer.
Detection: Ultraviolet (UV) detection is suitable, given the aromatic nature of the molecule, which imparts strong chromophores. A detection wavelength around 254 nm is generally effective for aromatic compounds. studyraid.com
Validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. azom.com The direct analysis of this compound by GC is feasible, given its ketone and diaryl ether structure. However, its volatility may be limited. For certain applications, particularly when analyzing for related impurities or degradation products, derivatization may be employed to increase volatility and improve chromatographic peak shape. For instance, phenoxy acid herbicides, which share structural motifs, are often derivatized before GC analysis. nih.gov
A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase.
Stationary Phase: A common choice would be a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent) capillary column, which provides good selectivity for a wide range of semi-volatile organic compounds. oup.com
Injection: A split/splitless injector would be used, with the mode selected based on the expected analyte concentration.
Detection: A Flame Ionization Detector (FID) offers robust and sensitive detection for organic compounds. azom.com For higher selectivity, especially in complex matrices, an Electron Capture Detector (ECD) could be highly effective due to the presence of two fluorine atoms, which are strongly electronegative. nih.gov
Hyphenated Techniques for Enhanced Sensitivity and Specificity
To achieve the low detection limits required for trace analysis in complex matrices and to provide unambiguous identification, chromatographic systems are often coupled with mass spectrometry (MS).
LC-MS/MS for Trace Analysis and Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis of a vast range of organic molecules in complex environmental matrices like soil and water. researchgate.netnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
For the analysis of this compound, an electrospray ionization (ESI) source would typically be used, likely in positive ion mode, to generate the protonated molecule [M+H]+. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the matrix. nih.gov This approach is widely used for analyzing herbicides, including those with diaryl ether structures, in environmental samples. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for Quantification in Soil Extract
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 249.1 (for [M+H]+) |
| Product Ion 1 (Quantifier) | 155.0 |
| Product Ion 2 (Qualifier) | 127.0 |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
| Sample Preparation | QuEChERS-based extraction from soil |
| Expected LOQ | < 1 µg/kg in soil |
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile organic compounds. oup.com Coupling GC with a mass spectrometer allows for the confident identification of separated components based on their mass spectra, which serve as a chemical fingerprint. scielo.br
This technique would be invaluable for characterizing the impurity profile of a technical sample of this compound, identifying any volatile starting materials, byproducts, or degradation products. The mass spectrometer, typically a quadrupole analyzer, scans a range of mass-to-charge ratios to generate a mass spectrum for each point in the chromatogram. Identification is achieved by comparing the obtained spectra with reference spectra in a database (e.g., NIST). For fluorinated compounds, derivatization may sometimes be necessary to improve their amenability to GC-MS analysis. oup.comdocumentsdelivered.com
Electrophoretic Methods for Separation Science
Capillary Electrophoresis (CE) for Charge-Based Separation
While direct analysis of the neutral this compound is not feasible with CZE, the technique can be adapted. The primary approach involves using a pseudo-stationary phase within the capillary that interacts with the neutral analyte, allowing for differential migration.
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a powerful mode of CE that facilitates the separation of neutral molecules by introducing a surfactant into the buffer solution at a concentration above its critical micelle concentration (CMC). nih.govwikipedia.org These surfactant molecules aggregate to form micelles, which have a charged surface and a hydrophobic core. nih.gov The separation principle in MEKC is based on the differential partitioning of analytes between the hydrophobic interior of the micelle (the pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). wikipedia.orgscispace.com
For this compound, its aromatic and hydrophobic nature would lead to interaction with the micellar core. The extent of this interaction, and thus its migration time, will differ from other neutral impurities or components in a complex matrix, enabling separation. eurjchem.com An anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) is commonly used. The negatively charged SDS micelles migrate against the electroosmotic flow (EOF), creating a wide elution window for separating neutral compounds. wikipedia.org
Capillary Electrochromatography (CEC)
CEC is a hybrid technique that combines the separation principles of High-Performance Liquid Chromatography (HPLC) with the high efficiency of CE. wikipedia.org In CEC, the capillary is packed with a solid stationary phase, similar to an HPLC column. nih.gov The mobile phase is driven through this packed bed not by pressure, but by the electroosmotic flow generated upon applying a high voltage. wikipedia.org Separation of neutral analytes like this compound is achieved through their differential partitioning between the mobile phase and the stationary phase, a mechanism identical to HPLC but with the superior efficiency of electro-driven systems. stanford.edunih.gov
| Parameter | Condition |
|---|---|
| Instrument | Standard Capillary Electrophoresis System |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length) |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Applied Voltage | 25 kV (Normal Polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Detection | UV-Vis Detector at 254 nm |
Spectrophotometric and Fluorimetric Analysis Techniques
Spectroscopic methods provide rapid and sensitive means for the quantification and characterization of analytes.
UV-Vis Spectroscopy for Quantitative Determination
UV-Vis spectroscopy is a robust technique for the quantitative analysis of compounds containing chromophores. The structure of this compound, which contains two aromatic rings and a carbonyl group, allows for the absorption of ultraviolet radiation. The π → π* transitions within the phenyl rings and n → π* transition of the carbonyl group are expected to produce characteristic absorption bands.
Based on structurally similar acetophenone (B1666503) derivatives, the primary absorption maximum (λmax) for this compound in a solvent like ethanol (B145695) or acetonitrile would likely occur in the 240-280 nm range, with a weaker n → π* transition at a longer wavelength (~300-330 nm). fordham.edu
For quantitative determination, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, in accordance with the Beer-Lambert law.
| Concentration (mg/L) | Absorbance at λmax (254 nm) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.559 |
| 7.5 | 0.841 |
| 10.0 | 1.115 |
| Sample | 0.675 |
Linear Regression: y = 0.111x + 0.002; R² = 0.9998 Calculated Sample Concentration: 6.06 mg/L
Fluorescence Spectroscopy for Structural Variants (if applicable)
Fluorescence spectroscopy is noted for its high sensitivity and specificity. However, its applicability depends on the molecule's ability to fluoresce. Aromatic compounds are often fluorescent, but certain functional groups can quench this emission. Aromatic ketones, in particular, often exhibit very weak fluorescence or are non-fluorescent. science.gov The presence of the carbonyl group in this compound promotes efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1), a process that competes with and typically dominates fluorescence emission. libretexts.orgrsc.org Therefore, direct quantitative analysis of the parent compound by fluorescence spectroscopy is generally not a viable method due to its inherently low quantum yield.
However, this technique can be highly applicable for detecting structural variants or degradation products where the quenching carbonyl group has been chemically altered. For instance, if the ketone is reduced to a secondary alcohol, forming 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-ol, the primary non-radiative decay pathway is eliminated. The resulting alcohol would be expected to exhibit significant fluorescence characteristic of its diaryl ether structure. This makes fluorescence spectroscopy a powerful tool for purity analysis, specifically for detecting trace amounts of such fluorescent impurities in a non-fluorescent matrix of the parent ketone. rsc.org
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of the concentration and purity of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For this compound, both ¹H and ¹⁹F qNMR are applicable. However, given the presence of two fluorine atoms in distinct chemical environments, ¹⁹F qNMR offers significant advantages. The ¹⁹F nucleus has a natural abundance of 100%, high sensitivity, and a wide chemical shift range, which greatly reduces the likelihood of signal overlap that can sometimes complicate ¹H NMR spectra. nih.gov
The qNMR experiment involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent. dtic.mil The spectrum is then acquired under conditions that ensure full relaxation of all nuclei, which is critical for accurate integration. The purity or concentration of the analyte (Analyte) is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard (Std), using the following equation:
Purity (% w/w) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MAnalyte / MStd) * (mStd / mAnalyte) * PStd
Where:
I : Integral value of the signal
N : Number of nuclei giving rise to the signal (e.g., NAnalyte = 1 for a single F atom signal)
M : Molar mass
m : Weighed mass
P : Purity of the internal standard
For this compound, a suitable ¹⁹F internal standard would be a stable, non-volatile organofluorine compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals, such as 3,5-Bis(trifluoromethyl)benzoic acid. bipm.org
| Parameter | Analyte (Target Compound) | Internal Standard (3,5-BTFMBA) | |
|---|---|---|---|
| Mass (m) | 25.15 mg | 15.88 mg | |
| Molar Mass (M) | 250.22 g/mol | 258.12 g/mol | |
| Purity (P) | To be determined | 99.95% | |
| Signal Data | Number of Nuclei (N) | 1 (for the signal at 5-Fluoro position) | 6 (for the two -CF₃ groups) |
| Integral (I) | 1.625 | 1.000 (normalized) | |
| Calculated Purity of Analyte: 98.7% |
Photolytic Degradation Mechanisms in Simulated Environmental Conditions (Theoretical)
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of organic molecules in the environment. This process can occur directly, through the absorption of solar radiation by the target molecule, or indirectly, through reactions with photochemically generated reactive species.
Direct Photolysis Pathways and Quantum Yield Considerations
Direct photolysis occurs when a chemical absorbs photons of a specific wavelength, leading to an excited state that is sufficiently energetic to undergo bond cleavage or molecular rearrangement. The aromatic rings and the carbonyl group in this compound are expected to be the primary chromophores, absorbing light in the environmentally relevant UV spectrum (wavelengths > 290 nm).
Upon excitation, several theoretical degradation pathways can be postulated:
Cleavage of the Ether Bond: The diaryl ether bond, while generally stable, can be susceptible to photolytic cleavage. Absorption of UV radiation could excite the molecule to a triplet state, which may lead to the homolytic cleavage of the C-O-C bond, generating phenoxy and phenyl radicals.
Carbon-Fluorine Bond Scission: The C-F bond is exceptionally strong; however, direct photolysis has been shown to induce defluorination in some fluoroaromatic compounds. mdpi.com This process is generally less efficient than other photochemical reactions. For instance, studies on fluoroquinolones show that the quantum yield for fluorine elimination varies significantly depending on the molecular structure. mdpi.com
Norrish-Type Reactions: The ketone group may undergo Norrish-type reactions. A Norrish Type I reaction would involve the cleavage of the bond between the carbonyl carbon and the aromatic ring, while a Norrish Type II reaction (if a suitable gamma-hydrogen were available) would involve intramolecular hydrogen abstraction.
Quantum Yield Considerations
The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. researchgate.net The quantum yield is a critical parameter for predicting the environmental half-life of a chemical. For this compound, the quantum yield would be influenced by several factors:
Molecular Structure: The presence of two fluorine atoms can influence electron distribution and the energy of excited states, thereby affecting the probability of bond cleavage.
Environmental Medium: The solvent (e.g., water, organic matter) can quench the excited state, reducing the quantum yield. nih.gov For example, high concentrations of phosphate buffer salts have been shown to reduce the intersystem crossing (ISC) efficiency for some quinolones. mdpi.com
Wavelength of Light: The quantum yield can be wavelength-dependent.
Without experimental data for this specific molecule, the quantum yield remains theoretical. However, it is generally low for complex aromatic compounds in aqueous solutions. mdpi.comthermofisher.com
| Factor | Influence on Direct Photolysis Quantum Yield |
| Aromatic Rings & Carbonyl Group | Act as chromophores, absorbing UV light necessary for excitation. |
| Ether Linkage | Potential site for homolytic cleavage in the excited state. |
| Carbon-Fluorine Bonds | High bond strength makes photolytic scission a less probable pathway. |
| Solvent (Water) | Can quench excited states, typically lowering the quantum yield. |
Indirect Photolysis via Reactive Oxygen Species
Indirect photolysis involves the degradation of a compound by highly reactive transient species generated by the action of sunlight on other substances (sensitizers) present in the environment, such as humic acids or nitrate ions. nih.gov The primary reactive species are the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide radical anion (O₂•⁻). nih.gov
Hydroxyl Radical (•OH): The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic molecules. For this compound, •OH would likely attack the electron-rich aromatic rings. This can lead to the addition of a hydroxyl group (hydroxylation) or hydrogen abstraction, initiating a cascade of oxidative reactions that can culminate in ring cleavage. nih.gov
Singlet Oxygen (¹O₂): Singlet oxygen is a more selective oxidant that typically reacts with electron-rich moieties, such as phenols or activated double bonds. While the ether linkage itself is not highly reactive towards ¹O₂, the aromatic rings, particularly if activated by the ether oxygen, could be potential sites of attack, leading to the formation of endoperoxides and subsequent degradation products. mdpi.comnih.gov
Superoxide Radical Anion (O₂•⁻): The superoxide radical is less reactive than •OH and ¹O₂ but can participate in reductive processes or act as a precursor to other reactive oxygen species (ROS). Its direct impact on the parent compound is likely to be less significant than that of the hydroxyl radical. mdpi.com
| Reactive Species | Potential Reaction with this compound |
| Hydroxyl Radical (•OH) | Rapid, non-selective oxidation, primarily through addition to the aromatic rings, initiating hydroxylation. |
| Singlet Oxygen (¹O₂) | Slower, more selective oxidation, potentially targeting the electron-rich aromatic rings. |
| Superoxide Radical (O₂•⁻) | Limited direct reactivity; may contribute to the overall ROS pool. |
Microbial Degradation Pathways: Theoretical Metabolism by Microorganisms (Excluding Ecotoxicity)
Microorganisms possess a vast array of enzymes capable of transforming complex organic molecules. The biodegradation of a compound like this compound would likely proceed through a series of enzymatic steps, targeting the most susceptible parts of the molecule first.
Hydrolysis of the Ether Linkage
The diaryl ether bond is known for its chemical stability and resistance to microbial degradation. However, specialized microorganisms, particularly bacteria, have evolved enzymatic systems to cleave this linkage. semanticscholar.org The cleavage of the ether bond in this compound would be a critical initial step, breaking the molecule into two smaller, more manageable aromatic fragments: a substituted phenol (B47542) and a substituted acetophenone.
This cleavage is typically catalyzed by dioxygenase enzymes. semanticscholar.orgnih.gov These enzymes incorporate both atoms of molecular oxygen into the substrate. For diaryl ethers, ring-cleavage dioxygenases can attack the aromatic ring adjacent to the ether bond, leading to the formation of an unstable hemiacetal that spontaneously hydrolyzes, cleaving the ether linkage. nih.govresearchgate.net For example, Sphingomonas species are known to possess potent dioxygenase systems for degrading diphenyl ethers. nih.gov The theoretical products of this initial cleavage would be 5-fluoro-2-hydroxyacetophenone and 3-fluorophenol (B1196323).
Aromatic Ring Hydroxylation and Subsequent Cleavage
Following the initial ether cleavage, or as an alternative initial step, microbial enzymes would likely attack the aromatic rings. The aerobic degradation of aromatic compounds almost universally begins with hydroxylation , a reaction catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net This step serves two purposes: it increases the water solubility of the compound and, more importantly, it activates the aromatic ring for subsequent cleavage.
The fluorinated aromatic rings would first be dihydroxylated to form fluorinated catechol-like intermediates. For example, 3-fluorophenol could be hydroxylated to form 4-fluorocatechol. These dihydroxylated intermediates are the key substrates for ring-cleavage dioxygenases . nih.gov These enzymes are classified into two main types based on their mode of action:
Intradiol Dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups.
Extradiol Dioxygenases: These enzymes cleave the ring adjacent to one of the hydroxyl groups. nih.gov
The resulting ring-fission products are aliphatic acids (e.g., muconic acid derivatives), which can then be funneled into central metabolic pathways like the Krebs cycle. researchgate.net
Theoretical Defluorination Mechanisms
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. nih.gov Microorganisms have, however, evolved strategies to overcome this stability. Direct enzymatic attack on a C-F bond is rare. Instead, defluorination is often a downstream consequence of other metabolic transformations that activate the molecule. researchgate.netnih.gov
Theoretical defluorination mechanisms for the metabolites of this compound include:
Oxidative Defluorination: During the hydroxylation of a fluorinated aromatic ring, the addition of a hydroxyl group can sometimes lead to the spontaneous elimination of an adjacent fluorine atom. This occurs if the resulting intermediate is unstable.
Hydrolytic Defluorination: After ring cleavage, the fluorine atom may be part of an unstable aliphatic intermediate. An enzyme could catalyze the hydrolytic replacement of the fluorine atom with a hydroxyl group, releasing a fluoride (B91410) ion (F⁻).
Reductive Defluorination: This mechanism, more common under anaerobic conditions, involves the replacement of a fluorine atom with a hydrogen atom.
The metabolic activation of the molecule through hydroxylation and ring cleavage is crucial. These initial steps can alter the electronic properties of the molecule, weakening the C-F bond and making it more susceptible to enzymatic attack. researchgate.netdigitellinc.com
Future Research Directions and Unaddressed Challenges in the Academic Study of 1 5 Fluoro 2 3 Fluorophenoxy Phenyl Ethan 1 One
Exploration of Novel, More Sustainable Synthetic Pathways with Enhanced Atom Economy
A primary challenge in contemporary organic synthesis is the development of environmentally benign processes. The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. wikipedia.orgwordpress.comjocpr.com Future research into the synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one must prioritize pathways that maximize atom economy, thereby minimizing waste. wordpress.comprimescholars.com
Traditional syntheses of aromatic ketones often involve multi-step processes with poor atom economy, such as Friedel-Crafts acylation or oxidation of secondary alcohols, which generate stoichiometric amounts of waste. primescholars.com For fluorinated aromatics, methods may rely on nucleophilic aromatic substitution or the use of expensive and sometimes hazardous fluorinating agents like Selectfluor®. sapub.orgorganic-chemistry.org The advancement of synthetic methodologies, such as C-H bond activation or novel C-F bond cleavage strategies, could provide more direct and efficient routes to this molecule. nih.gov A significant goal will be to design catalytic systems that reduce the reliance on stoichiometric reagents and solvents, moving towards processes that are both economically and environmentally sustainable. jocpr.comchemrxiv.org
| Synthetic Strategy | Key Reaction Type | Typical Reagents | Potential Byproducts | Estimated Atom Economy | Sustainability Outlook |
|---|---|---|---|---|---|
| Traditional Multi-Step Synthesis | Friedel-Crafts Acylation / Williamson Ether Synthesis | Acetyl chloride, AlCl₃, Phenols, Alkyl halides, Strong base | Aluminum salts, Inorganic salts, Halogenated waste | Low (~40-50%) | Poor; high waste generation and use of harsh reagents. |
| Greener Catalytic Approach | C-H Acetylation / C-O Cross-Coupling | Acetic anhydride, Transition metal catalyst (e.g., Pd, Cu), Mild base | Water, Acetic acid (recyclable) | High (>80%) | Excellent; minimizes inorganic waste and utilizes catalytic cycles. wordpress.com |
Development of Advanced Computational Models for Predicting Complex Reactivity and Interactions
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, offering insights that can guide experimental work. For complex molecules like this compound, the development of advanced computational models is a critical research frontier. Methods such as Density Functional Theory (DFT) can be employed to predict spectroscopic data, such as 19F NMR shifts, with high accuracy, which is invaluable for characterization and product identification. nih.govacs.org
Future computational studies should focus on elucidating the molecule's reactivity. researchgate.net By mapping the electron density and calculating Mulliken charges, researchers can identify electron-rich and electron-deficient sites, predicting where the molecule is susceptible to nucleophilic or electrophilic attack. nih.govemerginginvestigators.org Furthermore, modeling reaction pathways and transition states can help in understanding potential degradation mechanisms or metabolic transformations. researchgate.net A significant challenge lies in accurately modeling the subtle effects of the two fluorine atoms on the molecule's conformation, electronic structure, and intermolecular interactions, which collectively govern its chemical behavior.
| Computational Method | Predicted Property for this compound | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | 19F, 13C, 1H NMR chemical shifts, IR vibrational frequencies. nih.gov | Structural verification and aid in spectroscopic analysis. |
| Molecular Dynamics (MD) | Conformational preferences, solvent interactions, binding poses with macromolecules. | Understanding behavior in solution and potential biological interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions (e.g., C-F···H). | Elucidating factors that control crystal packing and self-assembly. |
| Transition State Theory | Reaction energy barriers and kinetic parameters for potential reactions. researchgate.net | Predicting chemical stability and potential degradation pathways. |
Integration of Artificial Intelligence and Machine Learning in Structure-Property Relationship Studies
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid exploration of vast chemical spaces and the discovery of complex structure-property relationships. arxiv.orgaip.org For this compound, these technologies offer a path to accelerate the discovery of new derivatives with optimized properties. By training ML models on datasets of similar molecules, it is possible to create Quantitative Structure-Property Relationship (QSPR) models that can predict various properties, such as solubility, permeability, or electronic characteristics, for novel, unsynthesized analogues. acs.orgcornell.edu
A key future direction is the use of hypothesis-driven active learning, where the AI algorithm intelligently selects which new compounds to study next to most efficiently build a robust predictive model. aip.org This approach minimizes the need for costly and time-consuming experiments. Furthermore, the application of explainable AI (XAI) will be crucial to move beyond "black box" predictions, providing chemists with understandable insights into how specific structural features influence a given property. researchgate.net This deeper understanding can guide more intuitive and innovative molecular design.
Investigation of Supramolecular Chemistry and Self-Assembly Potential
The introduction of fluorine into organic molecules can profoundly influence their intermolecular interactions and, consequently, their ability to self-assemble into ordered supramolecular structures. nih.govresearchgate.net The high electronegativity and unique electronic properties of fluorine can lead to non-covalent interactions such as dipole-dipole, C-F···H hydrogen bonds, and fluorous-fluorous interactions, which can direct the formation of specific architectures. nih.govnsf.govscispace.com
Future research should investigate the potential of this compound to act as a building block for supramolecular materials. Its rigid diaryl ether core, combined with the strategically placed fluorine atoms and the ketone functional group, provides multiple sites for directed intermolecular interactions. An unaddressed challenge is to determine whether this molecule can form liquid crystals, organogels, or other self-organized systems. Understanding and controlling these self-assembly processes could lead to the development of new materials with tailored electronic or optical properties. In some cases, fluorination can unexpectedly alter the self-assembly motif compared to non-fluorinated analogues, leading to novel supramolecular structures. nih.govresearchgate.netscispace.com
Expansion of Derivatization Strategies for Diversified Chemical Libraries
The creation of diversified chemical libraries is fundamental to fields like drug discovery and materials science. Late-stage modification, where a core molecular scaffold is functionalized in the final steps of a synthesis, is an efficient strategy for generating a large number of analogues from a common intermediate. acs.org The structure of this compound offers several handles for derivatization, most notably the ketone functional group.
An important avenue for future research is the development and application of a broad range of chemical transformations targeting the ketone and the aromatic rings. This could include reactions such as reductive amination, aldol (B89426) condensation, Wittig reactions, or Baeyer-Villiger oxidation to introduce new functional groups and structural complexity. elsevierpure.com Additionally, late-stage C-H functionalization of the aromatic rings could provide access to derivatives that would be difficult to synthesize through traditional multi-step routes. The overarching goal is to create a library of compounds based on this core structure, enabling systematic exploration of how structural modifications impact function. oup.com
| Target Site | Reaction Type | Reagents | Resulting Functionality | Potential Application |
|---|---|---|---|---|
| Ketone Carbonyl | Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary/Tertiary Amine | Modulating solubility, introducing basic centers. |
| Ketone α-Carbon | Aldol Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Ketone | Creating conjugated systems, Michael acceptors. |
| Ketone Carbonyl | Wittig Reaction | Phosphonium ylide | Alkene | Extending the carbon framework. |
| Aromatic Rings | Late-Stage C-H Functionalization | Catalyst + Coupling Partner | Aryl, Alkyl, Heteroatom groups | Fine-tuning electronic and steric properties. acs.org |
Methodological Advancements in Spectroscopic and Analytical Characterization for Trace Analysis
As fluorinated compounds see wider use, the need for highly sensitive and specific analytical methods for their detection in complex matrices, such as environmental or biological samples, becomes paramount. While standard techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful, their application for trace analysis of this compound presents challenges. researchgate.net
Future work should focus on developing optimized analytical protocols. This includes exploring chemical derivatization to enhance ionization efficiency and chromatographic separation for MS-based methods. oup.comscience.gov A particularly promising direction is the advanced use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Recent studies have shown that combining experimental 19F NMR data with computationally predicted chemical shifts can allow for the unambiguous identification and quantification of fluorinated compounds and their transformation products, even without access to authentic analytical standards. nih.govacs.org This integrated approach could be instrumental in studying the metabolic fate or environmental degradation of this compound.
Challenges in Precise Theoretical Prediction of Long-Range Molecular Behavior and Environmental Interactions
One of the most significant challenges in computational chemistry is accurately predicting the long-range and collective behavior of molecules in complex environments. greeley.org While quantum mechanical calculations can precisely describe the properties of an isolated molecule, predicting its macroscopic behavior—such as its phase behavior, solubility in different media, or interactions with large biological structures—requires bridging quantum mechanics with statistical mechanics, a computationally demanding task. aip.org
For this compound, a major unaddressed challenge is the development of robust multi-scale models that can predict its environmental fate. The presence of aromatic rings and C-F bonds suggests potential for persistence and interactions governed by weak forces, such as π-stacking and dipolar interactions, which are notoriously difficult to model with high fidelity over long distances and time scales. greeley.orgnih.gov Accurately predicting how this molecule will partition in the environment, interact with soil organic matter, or bioaccumulate requires theoretical models that can capture the interplay of these subtle, long-range forces. Overcoming these computational hurdles is essential for a proactive assessment of the molecule's environmental impact.
Interdisciplinary Research Opportunities with Materials Science and Catalysis
The molecular architecture of this compound makes it a compelling candidate for pioneering research in both materials science and catalysis. Its fluorinated diaryl ether ketone backbone is a foundational element in many high-performance polymers, while the reactivity of its constituent functional groups opens doors for novel catalytic applications.
In the realm of materials science , this compound holds promise as a monomer or a precursor for the synthesis of advanced fluoropolymers. Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and unique electrical characteristics. researchgate.netsemanticscholar.orgmdpi.com Specifically, the incorporation of fluorine can lead to materials with low dielectric constants and reduced water absorption, which are highly sought after in the electronics and aerospace industries. bit.edu.cnresearchgate.net The structure of this compound is analogous to the repeating units in poly(ether ether ketone) (PEEK), a high-performance thermoplastic known for its excellent mechanical and thermal properties. researchgate.netspecialchem.comwikipedia.org The introduction of fluorine atoms, as in the subject compound, into a PEEK-like polymer backbone could further enhance these properties.
Future research could focus on the polymerization of this compound or its derivatives to create novel fluorinated poly(aryl ether ketone)s (F-PAEKs). bit.edu.cnresearchgate.net Key research questions would involve investigating the impact of the fluorine substitution pattern on the polymer's glass transition temperature, crystallinity, solubility, and ultimately, its performance in demanding applications. The development of such materials could lead to advancements in areas such as high-frequency communication technologies, where low-dielectric materials are crucial, and in medical implants, where biocompatibility and durability are paramount. nih.gov
Interactive Table: Potential Properties and Applications of Polymers Derived from this compound.
| Property Enhancement | Potential Application Area | Rationale |
| Increased Thermal Stability | Aerospace components, automotive parts | The strong carbon-fluorine bond contributes to higher degradation temperatures. |
| Lower Dielectric Constant | Microelectronics, high-frequency connectors | Fluorine's high electronegativity can reduce polarizability. bit.edu.cn |
| Enhanced Chemical Resistance | Chemical processing equipment, seals and gaskets | The inertness of the C-F bond provides protection against corrosive environments. acs.orgfluoropolymerpartnership.com |
| Improved Biocompatibility | Medical implants, surgical devices | Fluoropolymers often exhibit low surface energy and inertness towards biological tissues. researchgate.netsemanticscholar.orgmdpi.com |
From a catalysis perspective, this compound presents several intriguing possibilities. The ketone functional group can act as a directing group in various catalytic transformations. For instance, recent studies have demonstrated the use of ketones to direct the photocatalytic sp3 C–H fluorination of molecules. rsc.org This suggests that the ketone moiety in this compound could be exploited to introduce additional fluorine atoms or other functional groups at specific positions, thereby enabling the synthesis of more complex fluorinated molecules.
Furthermore, the diaryl ether linkage within the molecule is a significant structural motif in many natural products and pharmaceuticals. nih.gov The catalytic synthesis of diaryl ethers is an active area of research, and understanding the catalytic pathways for the formation and cleavage of the C-O bond in compounds like this compound could provide valuable insights. nih.govnih.govacs.org Studies could explore the use of this compound as a substrate in catalytic decarbonylation reactions, which have been reported for diaryl ketones and could lead to the formation of novel biphenyl (B1667301) derivatives. acs.org
The presence of fluorine atoms can also influence the catalytic activity of the molecule or its derivatives. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic rings, potentially affecting the efficiency and selectivity of catalytic processes. mdpi.com Future research could investigate the use of metal complexes of this compound or its derivatives as catalysts in various organic transformations. The fluorine atoms could modulate the Lewis acidity of the metal center or influence the stability of catalytic intermediates.
Unaddressed challenges in this interdisciplinary space include the development of efficient and selective polymerization methods for monomers like this compound. Controlling the regioselectivity of polymerization and achieving high molecular weight polymers with desirable processability will be crucial. In catalysis, a key challenge will be to elucidate the precise role of the fluorine atoms in directing catalytic reactions and to design catalysts that can effectively functionalize the C-H bonds of this relatively inert molecule. Overcoming these hurdles will require a synergistic approach, combining expertise from synthetic organic chemistry, polymer science, and catalysis.
Q & A
What are the key synthetic strategies for preparing 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one, and how are reaction conditions optimized?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with halogenation and nucleophilic aromatic substitution. A common approach includes:
- Fluorination : Introducing fluorine at the 5-position of the phenyl ring using fluorinating agents like N-fluorobenzenesulfonimide under anhydrous conditions.
- Phenoxy coupling : The 3-fluorophenoxy group is introduced via Ullmann coupling or nucleophilic substitution, requiring catalysts like CuI and polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Ketone formation : Acetylation via Friedel-Crafts acylation or Claisen-Schmidt condensation, optimized with Lewis acids (e.g., AlCl₃) and controlled temperatures (60–80°C) to avoid side reactions .
Critical considerations : Reaction monitoring (TLC/HPLC) and purification (column chromatography/recrystallization) ensure high yields (>70%) and purity (>95%) .
How are advanced spectroscopic and crystallographic techniques employed to resolve structural ambiguities in fluorinated aryl ketones?
Basic Research Question
Structural characterization relies on:
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H-¹³C HSQC/HMBC correlations map substituent positions .
- X-ray crystallography : SHELX software refines crystal structures, resolving steric effects of fluorine and phenoxy groups. For example, C–F bond lengths (~1.35 Å) and dihedral angles between aryl rings provide conformational insights .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 278.08) and fragmentation patterns .
What methodological frameworks are used to analyze structure-activity relationships (SAR) for fluorinated aryl ketones in enzyme inhibition?
Advanced Research Question
SAR studies integrate:
- Halogen substitution : Fluorine at the 5-position enhances metabolic stability and hydrophobic interactions with enzyme pockets (e.g., cytochrome P450). The 3-fluorophenoxy group increases steric bulk, reducing off-target binding .
- Computational modeling : Molecular docking (AutoDock Vina) identifies key residues (e.g., His214 in HO-1) interacting with the ketone moiety. MD simulations (AMBER) assess binding stability under physiological conditions .
- In vitro assays : IC₅₀ values against targets (e.g., Aspergillus fumigatus) are correlated with logP and dipole moments to optimize bioavailability .
How do conflicting data on biological activity arise in fluorinated aryl ketone research, and how are these resolved?
Advanced Research Question
Contradictions often stem from:
- Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, altering enzyme inhibition kinetics. Standardizing solvent systems (e.g., PBS) minimizes variability .
- Enantiomeric purity : Racemic mixtures may show dual activity (e.g., antifungal and cytotoxic). Chiral HPLC separates enantiomers for individual testing .
- Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., logD at pH 7.4) explain discrepancies between in vitro enzyme inhibition and cell-based efficacy. Parallel assays validate target engagement .
What experimental designs are critical for evaluating the photophysical properties of fluorinated aryl ketones?
Advanced Research Question
Nonlinear optical (NLO) studies require:
- Theoretical calculations : DFT (B3LYP/6-311+G(d,p)) predicts hyperpolarizability (β) and dipole moments. Fluorine’s electron-withdrawing effect enhances π-conjugation, increasing β values .
- Experimental validation : Z-scan measurements quantify two-photon absorption cross-sections (σ₂ ~ 500 GM at 800 nm), with solvent polarity (e.g., chloroform vs. ethanol) modulating NLO responses .
How are safety and handling protocols tailored for fluorinated aryl ketones in laboratory settings?
Basic Research Question
Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure (GHS Category 4 toxicity) .
- Ventilation : Fume hoods prevent inhalation of toxic vapors (e.g., during solvent removal).
- Waste disposal : Halogenated waste containers prevent environmental release, adhering to EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
